Methyl 4-chloro-3,5-dimethylbenzoate
Overview
Description
Methyl 4-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with chlorine and two methyl groups. This compound is primarily used in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3,5-dimethylbenzoate can be synthesized through the esterification of 4-chloro-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products:
Substitution: Depending on the nucleophile, products such as 4-methoxy-3,5-dimethylbenzoate can be formed.
Reduction: 4-chloro-3,5-dimethylbenzyl alcohol.
Hydrolysis: 4-chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3,5-dimethylbenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Agricultural Chemistry: It is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3,5-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-chloro-3-methylbenzoate: Similar structure but with one less methyl group.
Methyl 4-chlorobenzoate: Lacks the two methyl groups on the benzene ring.
Methyl 3,5-dimethylbenzoate: Lacks the chlorine atom on the benzene ring.
Uniqueness: Methyl 4-chloro-3,5-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring, which influences its reactivity and chemical properties. This combination of substituents allows for specific reactions and applications that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-chloro-3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCLGVDBHWQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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